molecular formula C18H20N6O2 B15105205 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15105205
M. Wt: 352.4 g/mol
InChI Key: LFIVPANOZVRKCZ-UHFFFAOYSA-N
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Description

This compound features a 1H-indol-3-yl ethyl group linked to a 1H-1,2,4-triazol-5-yl ring, which is further connected to a 1-methyl-5-oxopyrrolidine-3-carboxamide moiety. The indole group provides aromatic and hydrophobic interactions, while the triazole and pyrrolidine rings contribute to hydrogen bonding and conformational flexibility. Crystallographic studies of similar compounds often employ software like SHELX for structural refinement .

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20N6O2/c1-24-10-12(8-16(24)25)17(26)21-18-20-15(22-23-18)7-6-11-9-19-14-5-3-2-4-13(11)14/h2-5,9,12,19H,6-8,10H2,1H3,(H2,20,21,22,23,26)

InChI Key

LFIVPANOZVRKCZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally the coupling with the pyrrolidine carboxamide. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives, while reduction of the triazole ring can yield triazoline derivatives .

Scientific Research Applications

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the triazole ring can inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized biological activities of the target compound with analogs identified in the evidence:

Compound Name Core Structure Key Substituents Potential Applications References
Target Compound : N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide Indole + triazole + pyrrolidinecarboxamide 1-methyl, 5-oxo-pyrrolidine Enzyme inhibition (e.g., kinases, Cdc34)
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Indole + pyrrolidinecarboxamide 4-methoxyphenyl, 5-oxo-pyrrolidine Therapeutics (metabolic stability)
5-methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide Indoline + triazole + pyridine 5-methyl, 3-pyridinyl Cdc34 acidic loop inhibition
N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclamide Triazole + pyrimidine + methylsulfonyl Cyclopropylmethyl, methylsulfonyl Pesticidal activity
McPT (N-[2-(1H-indol-3-yl)ethyl]-N-methylsulfinamino propanamide) Indole + sulfinamino propanamide Methylsulfinamino group Psychoactive applications (speculative)

Pharmacokinetic and Metabolic Considerations

  • Solubility: The triazole ring’s hydrogen-bonding capacity could enhance aqueous solubility relative to sulfinamino propanamide derivatives like McPT, which may exhibit higher membrane permeability due to lipophilic groups .

Research Findings and Implications

  • Structural Insights : Crystallographic data (e.g., via SHELX refinement) for indole-triazole hybrids highlight the importance of planar triazole and indole moieties in maintaining binding pocket complementarity .
  • Activity Modulation : Substitution on the pyrrolidine ring (e.g., 1-methyl vs. 4-methoxyphenyl) significantly impacts target engagement. For instance, the methoxyphenyl group in ’s compound may introduce steric hindrance or π-π stacking interactions absent in the target compound .
  • Safety Profiles : Pesticidal derivatives () with methylsulfonyl groups raise toxicity concerns, whereas the target compound’s polar carboxamide moiety may favor a safer therapeutic profile .

Biological Activity

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-5-oxopyrrolidine-3-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves multiple steps starting from readily available precursors. The synthetic route typically includes the formation of the triazole ring followed by functionalization to introduce the indole and pyrrolidine components.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds often exhibit antimicrobial properties. A study involving various triazole derivatives demonstrated that certain compounds displayed significant growth inhibition against both gram-positive and gram-negative bacterial strains . However, specific data on the antimicrobial efficacy of this compound is limited.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameGram-positive InhibitionGram-negative InhibitionAntifungal Activity
Compound AModerateWeakNone
Compound BStrongModerateNone
N-{...}TBDTBDTBD

Anticancer Activity

The biological activity of the compound has also been explored in cancer research. Indole derivatives are known to exhibit anticancer properties due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that triazole-containing compounds can enhance the cytotoxic effects against cancer cell lines .

Case Study: Indole-Triazole Derivatives in Cancer Treatment
A recent study evaluated a series of indole-triazole derivatives for their anticancer potential against human breast cancer cells (MCF7). The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole moiety may interact with various enzymes or receptors involved in microbial resistance or tumor growth.

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